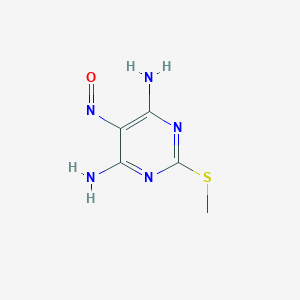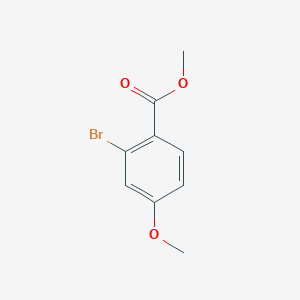
Methyl 2-Bromo-4-methoxybenzoate
Descripción general
Descripción
Methyl 2-Bromo-4-methoxybenzoate is a chemical compound with the molecular formula C9H9BrO3 and a molecular weight of 245.07 . It is a liquid at ambient temperature .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCOC1=CC(=C(C=C1)C(=O)OC)Br . The InChI code for the compound is 1S/C9H9BrO3/c1-12-6-3-4-7(8(10)5-6)9(11)13-2/h3-5H,1-2H3 . Physical And Chemical Properties Analysis
This compound is a liquid at ambient temperature . Its boiling point is between 25-26°C . The predicted density is 1.5±0.1 g/cm3, and the predicted boiling point is 292.9±20.0 °C at 760 mmHg . The predicted vapour pressure is 0.0±0.6 mmHg at 25°C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Processes : Methyl 2-Bromo-4-methoxybenzoate has been synthesized through various chemical processes. For instance, a study details its synthesis from 4-bromo-2-fluorotoluene, involving steps like bromination, hydrolysis, cyanidation, and esterification, yielding a product with high purity (Chen Bing-he, 2008). Another synthesis approach involves methanol-esterification, methyl etherification, and bromination, with the process being viable for production (Bao Li-jiao, 2013).
Chemical Reactions and Properties : This compound has been studied for its suitability in reactions like Diels–Alder reaction and Pd-catalyzed cross-coupling reactions, indicating its utility in complex organic syntheses (H. Shinohara et al., 2014).
Application in Photodynamic Therapy
- Photodynamic Therapy (PDT) : A study explores the use of a compound derived from this compound in PDT. It discusses how this compound, when substituted in a zinc phthalocyanine structure, shows promising properties like high singlet oxygen quantum yield, which is crucial for Type II photosensitizers used in cancer treatment (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Thermochemical Studies
- Thermochemical Analysis : Research has been conducted on methyl 2- and 4-methoxybenzoates, including this compound, to determine their structural and thermochemical properties. These studies combine experimental techniques like combustion calorimetry and thermogravimetry with computational methods, providing insights into their formation enthalpies and other thermodynamic properties (H. Flores et al., 2019).
Bioactive Compounds Exploration
- Natural Products Research : Studies have identified bromophenol derivatives, including compounds structurally related to this compound, in red algae. These compounds, though found inactive against certain cancer cell lines and microorganisms, contribute to the understanding of marine natural products' chemical diversity (Jielu Zhao et al., 2004).
Safety and Hazards
Methyl 2-Bromo-4-methoxybenzoate is classified as dangerous with the signal word "Danger" . The hazard statements include H301 and H319 . Precautionary statements include P264 and P301+P310 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Mecanismo De Acción
Target of Action
Methyl 2-Bromo-4-methoxybenzoate is a chemical compound with the molecular formula C9H9BrO3 The primary targets of this compound are not well-documented in the literature
Mode of Action
It’s possible that it interacts with its targets through a mechanism involving nucleophilic substitution or elimination reactions , given its bromo and ester functional groups.
Pharmacokinetics
It’s a low-melting solid with a boiling point of 100-108 °C . These properties may influence its absorption and distribution in the body. Its molecular weight of 245.07 could also impact its pharmacokinetic properties.
Action Environment
The action of this compound could potentially be influenced by various environmental factors. For instance, its stability might be affected by temperature, given its low melting point . .
Propiedades
IUPAC Name |
methyl 2-bromo-4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-12-6-3-4-7(8(10)5-6)9(11)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIYCRUAYQQSNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568369 | |
| Record name | Methyl 2-bromo-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17100-65-1 | |
| Record name | Methyl 2-bromo-4-methoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17100-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-bromo-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-bromo-4-methoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

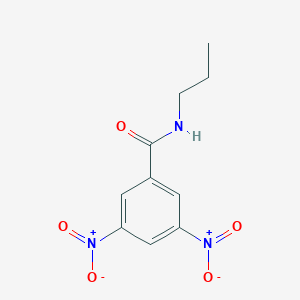
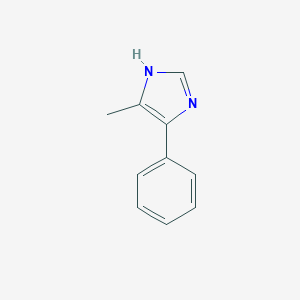
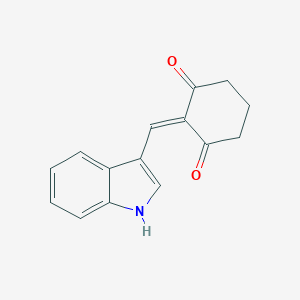
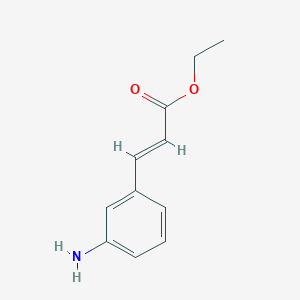
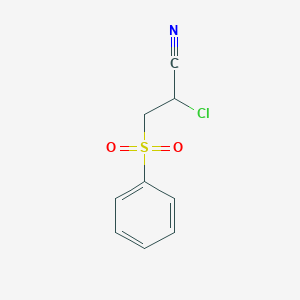
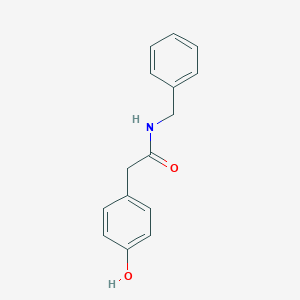
![1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B189722.png)


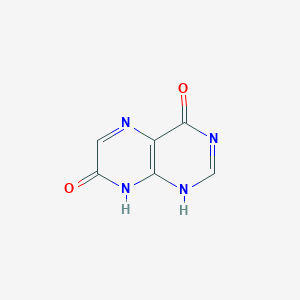

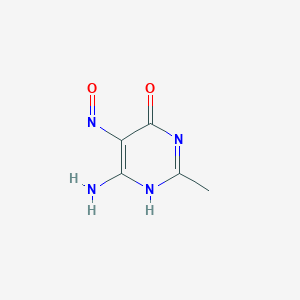
![9-hydroxy-1H-pyrazolo[3,4-f]quinoline](/img/structure/B189729.png)
